4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxazole ring fused with a pyridine ring, along with methyl and phenyl substituents. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .
Scientific Research Applications
4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
- 4-(4-methyl-2-phenyl-4,7-dihydro-2H-[1,2,3]diazaphospholo[5,4-c]pyridazin-6-yl) aniline
Uniqueness
4-Methyl-2-phenyl-4-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and ring structures, which impart distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for further study and application .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-methyl-2-phenyl-4-pyridin-2-yl-5H-1,3-oxazole |
InChI |
InChI=1S/C15H14N2O/c1-15(13-9-5-6-10-16-13)11-18-14(17-15)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
SMJAOSYNLUDWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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